Ethyl 4-amino-6-methyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxylate
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Overview
Description
Ethyl 4-amino-6-methyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxylate is a heterocyclic compound that features a pyrrolo[3,4-d]pyrimidine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-amino-6-methyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-amino-4,6-dimethylpyrimidine with ethyl acetoacetate under acidic conditions, followed by cyclization to form the desired pyrrolo[3,4-d]pyrimidine ring system .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-amino-6-methyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Nucleophilic substitution reactions can introduce various substituents at different positions on the pyrrolo[3,4-d]pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and aryl halides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted pyrrolo[3,4-d]pyrimidine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Ethyl 4-amino-6-methyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a kinase inhibitor, particularly in cancer research.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of ethyl 4-amino-6-methyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxylate involves its interaction with specific molecular targets, such as kinases. It inhibits kinase activity by binding to the ATP-binding site, thereby preventing phosphorylation of target proteins. This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its kinase inhibitory properties.
Uniqueness
Ethyl 4-amino-6-methyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl ester group enhances its solubility and bioavailability, making it a promising candidate for drug development .
Properties
Molecular Formula |
C10H12N4O2 |
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Molecular Weight |
220.23 g/mol |
IUPAC Name |
ethyl 4-amino-6-methylpyrrolo[3,4-d]pyrimidine-7-carboxylate |
InChI |
InChI=1S/C10H12N4O2/c1-3-16-10(15)8-7-6(4-14(8)2)9(11)13-5-12-7/h4-5H,3H2,1-2H3,(H2,11,12,13) |
InChI Key |
BGVLMQOBBJGRPF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C(=CN1C)C(=NC=N2)N |
Origin of Product |
United States |
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